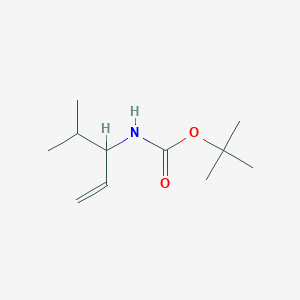

N-Boc-(+/-)-3-amino-4-methylpenten

概要

説明

“N-Boc-(+/-)-3-amino-4-methylpenten” is a compound that involves the use of a Boc-protected amino group . The Boc group, also known as tert-butyloxycarbonyl, is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc protection has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” involves the Boc group attached to the amine. The Boc group is stable towards most nucleophiles and bases . This stability allows for the protection of the amine during reactions .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions .科学的研究の応用

Flexible Approach to γ-Amino‐β-hydroxy Acid Moiety

The compound N-Boc-(+/-)-3-amino-4-methylpentene has been utilized in a flexible approach to synthesize ethyl (3R.4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate, a γ-aminoβ-hydroxy acid moiety of hapalosin. The synthesis method is highlighted for its flexibility, involving a ring-opening ethanolysis of an activated N-Boc-lactam, obtained via diastereoselective reductive-alkylation of (R)-malimide derivative. Importantly, the introduction of the alkyl side chain is achieved through the addition of Grignard reagent (Pei‐Qiang Huang et al., 2010).

Chemoselective N-Boc Protection of Amines

In another application, N-Boc-(+/-)-3-amino-4-methylpentene has been used for the chemoselective N-Boc protection of amines. The process, catalyzed by Bronsted acidic ionic liquid, offers a solvent-free approach with high product yields and selectivity. The method showcases the advantages of both homogeneous and heterogeneous catalysis and is notable for its efficiency in converting optically pure amino alcohols and amino acid esters to their corresponding N-Boc derivatives without the formation of competitive side products (S. Sunitha et al., 2008).

N-tert-Butoxycarbonylation of Amines

The compound is also instrumental in N-tert-butoxycarbonylation of amines, where H3PW12O40 serves as an efficient heterogeneous and recyclable catalyst. This method is environmentally friendly and excels in short reaction times, with no observation of competitive side products. The process is particularly effective for chiral α-amino alcohols and esters, yielding N-Boc derivatives chemoselectively in excellent yields, underscoring its importance in peptide synthesis (A. Heydari et al., 2007).

作用機序

Target of Action

The primary target of N-Boc-(+/-)-3-amino-4-methylpenten is the amine group in various biomolecules . The compound is used as a protecting agent for these amine groups, particularly in the field of peptide chemistry .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The result is the formation of Boc-protected amines and amino acids, which are less reactive carbamates . This protection is chemoselective, meaning it selectively blocks the functional group of interest while minimizing competing reactions with other reactive functional groups .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . By protecting these molecules, this compound allows for their manipulation in complex polyfunctional molecules . This is particularly useful in peptide synthesis, where the compound helps prevent unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection process is carried out . For instance, the use of a catalyst can lower the required reaction temperature . Moreover, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be influenced by factors such as the choice of solvent and the presence of auxiliary substances .

Result of Action

The primary result of this compound’s action is the formation of Boc-protected amines and amino acids . These protected molecules are stable towards most nucleophiles and bases, making them less reactive and easier to manipulate in organic synthesis . Furthermore, the Boc group can be readily removed under a variety of conditions, allowing for the subsequent manipulation of the protected molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and catalyst-free conditions . Additionally, the choice of solvent can have a significant impact on the compound’s action, efficacy, and stability .

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

将来の方向性

Future directions for the use of Boc-protected amines like “N-Boc-(+/-)-3-amino-4-methylpenten” could involve further exploration of their synthesis and applications. For example, a review article highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Another study describes an efficient and sustainable method for N-Boc protection .

特性

IUPAC Name |

tert-butyl N-(4-methylpent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h7-9H,1H2,2-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKQMYURJVFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

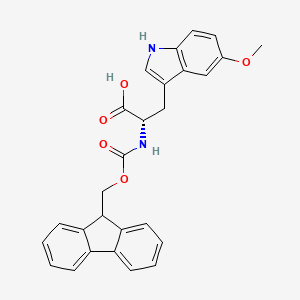

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)